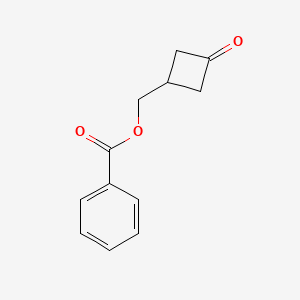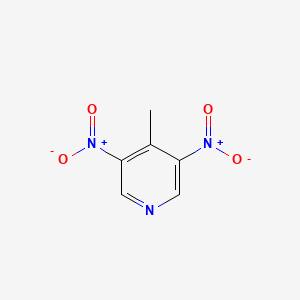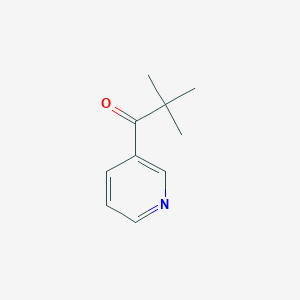
(1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine
Vue d'ensemble
Description
(1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine, also known as BMMA, is a heterocyclic amine molecule that has been studied for its potential use in a variety of applications, including medicinal chemistry, drug design and development, and laboratory experiments. BMMA has been shown to have a wide range of biochemical and physiological effects, and its synthesis method is relatively simple and straightforward.
Applications De Recherche Scientifique
Antibacterial Applications
This compound has been synthesized and studied for its potential as an antimicrobial agent. Derivatives of benzimidazole, which include this compound, have shown activity against multi-drug-resistant bacteria and fungi. Specifically, they have been tested against strains like E. coli, S. aureus, K. pneumoniae, and P. aeruginosa, with some derivatives demonstrating significant antibacterial activity .
Chemistry Research
In the field of chemistry, benzimidazole derivatives are utilized for their heterocyclic structure, which is a key component in many pharmaceuticals and organic materials. The compound can be used to synthesize other benzimidazole derivatives with varied substituents, leading to a wide range of chemical properties and potential applications .
Medical Applications
Benzimidazole and its derivatives are prominent in medical research due to their pharmacological properties. They are found in biomolecules such as vitamins and enzymes, and have been active against various bacterial diseases. Research into these compounds continues to explore their full potential in medical applications .
Materials Science
The compound’s derivatives have been explored for their semiconducting properties and as organic molecules with π-conjugated polycyclic systems. They can act as strong electron donor molecules, which are valuable in the development of n-type doping materials and could contribute to advancements in electronic devices .
Environmental Science
Benzimidazole derivatives are also being researched for environmental applications. Their antibacterial properties could be beneficial in treating water sources or creating materials that reduce microbial contamination. Additionally, their fluorescent properties are of interest for developing sensors and indicators for environmental monitoring .
Biochemistry
In biochemistry, the compound’s derivatives are studied for their interactions with biological molecules. Understanding these interactions can lead to the development of new drugs and treatments, as well as provide insights into biological processes at the molecular level .
Pharmacology
The pharmacological activities of benzimidazole derivatives make them candidates for drug development. Their potential to act against various bacterial diseases positions them as valuable compounds in the creation of new antimicrobial medications. The ongoing synthesis and characterization of these derivatives are crucial for discovering new therapeutic agents .
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been found active against various bacterial diseases .
Mode of Action
It’s known that benzimidazole derivatives interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with the biochemical pathways of bacteria, inhibiting their growth .
Result of Action
It’s known that benzimidazole derivatives have antimicrobial activity, and they have been found to be effective against various bacterial strains .
Propriétés
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXOCEISVOCBCD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=NC2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483935 | |
| Record name | (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
CAS RN |
59592-31-3 | |
| Record name | (1S)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



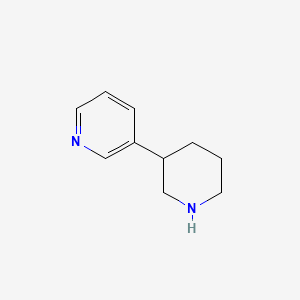





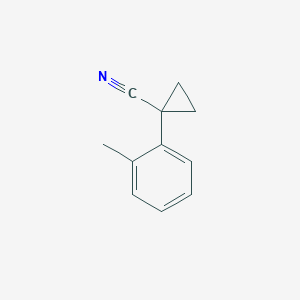
![5-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1601895.png)
![[1-(Triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B1601896.png)

